Eltrombopag Methyl Ester

Overview

Description

Eltrombopag Methyl Ester is a derivative of eltrombopag, a thrombopoietin receptor agonist primarily used to treat thrombocytopenia. This compound is known for its ability to stimulate platelet production in the bone marrow, making it a valuable therapeutic agent for conditions like chronic immune thrombocytopenia and aplastic anemia .

Mechanism of Action

Target of Action

Eltrombopag Methyl Ester, a derivative of Eltrombopag, functions as a thrombopoietin (Tpo) receptor agonist . It enhances platelet production and is employed in the study of certain thrombocytopenia variants . It also interacts with the METTL3-14 complex , which plays significant roles in the pathogenesis of acute myeloid leukemia (AML) .

Mode of Action

This compound interacts with the transmembrane domain of the human TPO-receptor . It also acts as a selective allosteric inhibitor of the METTL3-14 complex . It exhibits selective inhibitory activity in the most active catalytic form of the METTL3-14 complex by direct binding .

Biochemical Pathways

This compound affects the TPO-induced signaling pathways in human hematopoietic stem and progenitor cells (HSPCs) . It enhances HSPC function by overcoming the inhibition caused by excess IFN-γ . It also affects the m6A methylation of RNA in AML cells by inhibiting the METTL3-14 complex .

Pharmacokinetics

This compound is metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of this compound UGT1A1 and UGT1A3 are responsible for its glucuronidation .

Result of Action

The primary result of this compound’s action is the increase in platelet count . It also displays anti-proliferative effects in the relevant AML cell line, MOLM-13, in correlation with a reduction in m6A levels .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other cytokines. For instance, it can overcome the inhibition of TPO-induced signaling pathways caused by excess IFN-γ . The presence of IFN-γ specifically prevents full engagement of TPO, a primary positive regulator of HSPC survival, to its receptor (c-MPL) via steric occlusion of the low-affinity binding site .

Biochemical Analysis

Biochemical Properties

Eltrombopag Methyl Ester interacts with the transmembrane domain of the human thrombopoietin receptor (TPO-receptor), stimulating STAT and JAK phosphorylation . It does not activate the AKT pathway . It also acts as an allosteric inhibitor of the METTL3-14 complex, which is involved in the methylation of RNA .

Cellular Effects

This compound has been shown to have anti-proliferative effects on acute myeloid leukemia (AML) cell lines . It reduces the levels of m6A, a modification of RNA, in these cells . It also enhances the function of human hematopoietic stem and progenitor cells (HSPCs) by overcoming the inhibitory effects of IFN-γ .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly binding to the METTL3-14 complex . This interaction results in noncompetitive inhibition of the complex . It also interacts with the TPO-receptor, stimulating the phosphorylation of STAT and JAK .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function . It has been associated with increased platelet counts and reduced bleeding events over time .

Metabolic Pathways

This compound is predominantly metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . Enzymes such as CYP1A2 and CYP2C8 are responsible for its oxidative metabolism .

Preparation Methods

The preparation of eltrombopag involves several synthetic routes. One method includes the use of cheap and easily available amine or its salt as a raw material. The process involves diazotization and coupling to prepare an intermediate, followed by nitration, reduction, coupling, and hydrolysis to obtain eltrombopag . This method is advantageous due to its simplicity, good reaction selectivity, mild conditions, low production cost, and suitability for industrial production .

Chemical Reactions Analysis

Eltrombopag Methyl Ester undergoes various chemical reactions, including:

Oxidation: In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of eltrombopag.

Reduction: The reduction process is part of the synthetic route to prepare eltrombopag.

Substitution: The compound can undergo substitution reactions, particularly during its synthesis. Common reagents used in these reactions include diazonium salts for diazotization, reducing agents for reduction, and nitrating agents for nitration.

Scientific Research Applications

Eltrombopag Methyl Ester has several scientific research applications:

Comparison with Similar Compounds

Eltrombopag Methyl Ester can be compared with other thrombopoietin receptor agonists such as romiplostim and avatrombopag. While all these compounds stimulate platelet production, eltrombopag is unique in its ability to act as an allosteric inhibitor of the METTL3-14 complex . This property makes it particularly valuable in the treatment of acute myeloid leukemia . Similar compounds include:

Biological Activity

Eltrombopag methyl ester is a derivative of eltrombopag, an FDA-approved thrombopoietin receptor (TPO-R) agonist primarily used to treat chronic immune thrombocytopenia (ITP). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and clinical implications.

Thrombopoietin Receptor Agonism

This compound acts as a TPO-R agonist, binding to the transmembrane domain of the TPO receptor (MPL). This interaction initiates signaling cascades similar to those triggered by endogenous thrombopoietin, specifically activating the JAK/STAT and MAPK pathways. These pathways promote the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to increased platelet production .

BAX Inhibition

Recent studies have identified eltrombopag as a direct inhibitor of BAX, a pro-apoptotic protein involved in mitochondrial regulation of cell death. Eltrombopag binds to the N-terminal trigger site of BAX, preventing its conformational change and subsequent activation. This inhibition stabilizes an inactive form of BAX, thereby reducing apoptosis induced by cytotoxic stimuli . The binding affinity and inhibitory effects are diminished in its methyl ester form, indicating altered biological activity compared to the parent compound .

Pharmacodynamics

Platelet Production

Clinical trials have demonstrated that eltrombopag significantly increases platelet counts in patients with chronic ITP. A pooled analysis from multiple studies indicated that patients treated with eltrombopag had a higher overall platelet response compared to placebo groups (mean difference = 3.42; 95% CI [2.51, 4.65]; p < 0.0001) and a lower incidence of significant bleeding events (mean difference = 0.58; 95% CI [0.42, 0.79]; p = 0.0005) .

Case Studies and Clinical Trials

-

Efficacy in Chronic ITP

- A multi-center study involving 285 patients assessed the efficacy of eltrombopag in managing chronic ITP. The response was categorized as complete (>100,000/mm³), partial (30,000-100,000/mm³ or doubling of platelet count), or unresponsive (<30,000/mm³). The study reported significant increases in platelet counts following treatment with eltrombopag .

- Pharmacokinetics

Comparative Analysis

| Parameter | Eltrombopag | This compound |

|---|---|---|

| Mechanism | TPO-R agonist | TPO-R agonist |

| BAX Interaction | Direct inhibitor | Reduced binding affinity |

| Platelet Response | Significant increase | Not established |

| Half-Life | 21-35 hours | Not specified |

| CYP450 Interaction | Minimal | Not specified |

Properties

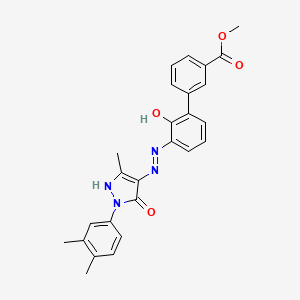

IUPAC Name |

methyl 3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4/c1-15-11-12-20(13-16(15)2)30-25(32)23(17(3)29-30)28-27-22-10-6-9-21(24(22)31)18-7-5-8-19(14-18)26(33)34-4/h5-14,29,31H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOIOIMYYANYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246929-01-0 | |

| Record name | Eltrombopag methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246929010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELTROMBOPAG METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY7T4CDK85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.